molecular formula C4H5ClO B075936 4-Chloro-2-butyn-1-ol CAS No. 13280-07-4

4-Chloro-2-butyn-1-ol

Cat. No. B075936
CAS RN: 13280-07-4
M. Wt: 104.53 g/mol
InChI Key: RPUJAOFSZSEVPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-2-butyn-1-ol can be achieved through several methods. An efficient approach involves the sequential treatment of optically active terminal propargylic alcohols with n-BuLi/(HCHO)(n) and regioselective chlorination. This method yields optically active 4-Chloro-2-butyn-1-ols, which can further react with Grignard reagents under CuCN catalysis to afford optically active secondary 2,3-allenols with high enantiomeric excess (Jing Li et al., 2009).

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-butyn-1-ol and related compounds has been extensively studied. Investigations into the molecular geometry and chemical reactivity of similar chlorinated compounds have been conducted using spectral analysis and quantum chemical studies. These studies provide insights into the electronic structure, optimizing reaction conditions for synthesis and applications of these compounds (R. Satheeshkumar et al., 2017).

Chemical Reactions and Properties

4-Chloro-2-butyn-1-ol undergoes a variety of chemical reactions, leveraging its chloro and alcohol functional groups. It can react with Grignard reagents, forming complexes that are essential in organic synthesis. The compound's reactivity is further highlighted in its ability to undergo transformations, such as cyclizations and isomerizations, under specific conditions, leading to the formation of functionally rich molecules (S. A. Shchelkunov et al., 2001).

Physical Properties Analysis

The physical properties of 4-Chloro-2-butyn-1-ol, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical syntheses. While specific studies on these properties were not highlighted in the retrieved documents, they play a significant role in the compound's reactivity and stability under various conditions.

Chemical Properties Analysis

The chemical properties of 4-Chloro-2-butyn-1-ol are defined by its functional groups, which allow for a wide range of reactions. Its ability to participate in coupling reactions, serve as a precursor for the synthesis of optically active compounds, and undergo transformations to produce complex molecules underscores its chemical versatility. The compound's reactivity patterns, such as electrophilic substitution and nucleophilic addition, are pivotal in synthetic organic chemistry (K. Uneyama et al., 1983).

Scientific Research Applications

  • Synthesis of Nitroalkenes

    • Field : Organic Chemistry
    • Application : 4-Chloro-2-butyn-1-ol is an allylic alcohol that has been used in the synthesis of nitroalkenes .
    • Method : The diastereoselective synthesis of 4-chloro-2-butyn-1-ol can be achieved by the reaction of nitroalkenes with copper (II) salts .
    • Results : The reaction results in the formation of 4-chloro-2-butyn-1-ol .
  • Inhibition of Iron Corrosion

    • Field : Material Science
    • Application : 2-Butyn-1-ol, a compound similar to 4-Chloro-2-butyn-1-ol, is used to inhibit corrosion of iron in acidic solution .
    • Method : The compound is likely applied to the surface of the iron to form a protective layer .
    • Results : The application of the compound results in a reduction in corrosion of the iron .
  • Synthesis of Homocoupling Products

    • Field : Organic Chemistry
    • Application : 2-Butyn-1-ol, a compound similar to 4-Chloro-2-butyn-1-ol, is used in the synthesis of homocoupling products .
    • Method : The compound is used in the reaction with ruthenium (Ru) and phosphine (P(OCH3)3) to form a complex .
    • Results : The reaction results in the formation of homocoupling products .
  • Synthesis of Macrocyclic Ethers

    • Field : Organic Chemistry
    • Application : 2-Butyn-1-ol is used in the synthesis of macrocyclic ethers via metathesis reactions of cyclohexanes and cyclohexenes with allylic and propargylic side chains .
    • Method : The compound is likely reacted with cyclohexanes and cyclohexenes in the presence of a catalyst to form macrocyclic ethers .
    • Results : The reaction results in the formation of macrocyclic ethers .
  • Synthesis of [Ru(P(OCH3)3)2(CH3CN)3]2{μ-SCRCHCH(OCH2CCR)S}(CF3SO3)4

    • Field : Organic Chemistry
    • Application : 2-Butyn-1-ol, a compound similar to 4-Chloro-2-butyn-1-ol, is used in the synthesis of homocoupling products .
    • Method : The compound is used in the reaction with ruthenium (Ru) and phosphine (P(OCH3)3) to form a complex .
    • Results : The reaction results in the formation of [Ru(P(OCH3)3)2(CH3CN)3]2{μ-SCRCHCH(OCH2CCR)S}(CF3SO3)4 .
  • Synthesis of Macrocyclic Ethers via Metathesis Reactions

    • Field : Organic Chemistry
    • Application : 2-Butyn-1-ol is used in the synthesis of macrocyclic ethers via metathesis reactions of cyclohexanes and cyclohexenes with allylic and propargylic side chains .
    • Method : The compound is likely reacted with cyclohexanes and cyclohexenes in the presence of a catalyst to form macrocyclic ethers .
    • Results : The reaction results in the formation of macrocyclic ethers .

Safety And Hazards

4-Chloro-2-butyn-1-ol is classified as a combustible liquid. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

4-chlorobut-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO/c5-3-1-2-4-6/h6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUJAOFSZSEVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157804
Record name 2-Butyn-1-ol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-butyn-1-ol

CAS RN

13280-07-4
Record name 4-Chloro-2-butyn-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13280-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyn-1-ol, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013280074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyn-1-ol, 4-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobut-2-yn-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
J Li, W Kong, C Fu, S Ma - The Journal of Organic Chemistry, 2009 - ACS Publications
… At first we tried the reaction of 4-chloro-2-butyn-1-ol 5 with n-C 4 H 9 MgBr in Et 2 O without any catalyst but only a trace amount of product was afforded. However, when 20 mol % of …
Number of citations: 38 pubs.acs.org
EA Davis - US Patent, 1960 - cabdirect.org
Either 4-chloro-2-butyn-1-ol or 4-bromo-2-butyn-1-ol at concentrations of 4 ppm or more in the growth medium eliminates invertebrate soil organisms, germinative seeds and seedlings. …
Number of citations: 0 www.cabdirect.org
WJ BAILEY, CR PFEIFER - The Journal of Organic Chemistry, 1955 - ACS Publications
… 4-Chloro-2-butyn-1 -ol (IV) (9), which is both a propargyl alcohol and a propargyl chloride, then was investigated in order to determine which functional group has the greatest influence …
Number of citations: 53 pubs.acs.org
V Bagutski, N Moszner, F Zeuner… - Advanced Synthesis …, 2006 - Wiley Online Library
… thane (8) with 4-chloro-2-butyn-1-ol with subsequent debenzylation and then allylation of the resulting 9. For the reproducible alkylation of diethyl allylmalonate (6g), however, lithium …
Number of citations: 23 onlinelibrary.wiley.com
S TAKADA, Y MAKISUMI - Chemical and pharmaceutical bulletin, 1984 - jstage.jst.go.jp
… 4-Hydroxybutyn-2-yl indol-2-yl sulfide (6) was prepared quantitatively from 1 and 4-chloro-2-butyn-1-ol. Thermolysis of 6 in pyridine at 100C gave the aldehyde 7 in 79% yield. The …
Number of citations: 50 www.jstage.jst.go.jp
K SOTA, T AMANO, A HAYASHI, I TANAKA - 防虫科学, 1973 - repository.kulib.kyoto-u.ac.jp
… According to the method of Dupont et al.,a) this alcohol was prepared by Grignard reaction of PhMgBr with 4-chloro-2-butyn-1-ol, bp 150-2'C (18mmHg) (lit. 147-8'C (15 mmHg». 4-…
Number of citations: 4 repository.kulib.kyoto-u.ac.jp
P Průša - 2015 - dspace.cuni.cz
… 4-Chloro-2-butyn-1-ol and dry DCM were inserted in to the flask and cooled to 0 C. Then TEA was added and the mixture was again cooled to 0 C and after this methanesulfonyl …
Number of citations: 0 dspace.cuni.cz
SM Kougias, SN Knezz, AN Owen… - The Journal of …, 2020 - ACS Publications
… 2-Butyne-1,4-diol (4) was monochlorinated with SOCl 2 to produce 4-chloro-2-butyn-1-ol (5), and subsequent reduction of 5 with LiAlH 4 produced 1,2-butadien-4-ol (6). (61) …
Number of citations: 13 pubs.acs.org
M Nissinen, A Dalla Cort, S Amabile… - Journal of inclusion …, 2001 - Springer
… 4-Chloro-2butyn-1-ol was prepared according to a literature procedure [14]. N-methyl pyridinium and tetramethylammonium picrates were obtained from the corresponding iodide salt …
Number of citations: 4 link.springer.com
TS Lee - 1981 - ir.canterbury.ac.nz
… Probably the first propargyl alcohol of this type which was found to give an allene was discovered by Bailey and Pfeifer1d in 1955 when they reacted 4-chloro-2butyn-1-ol ·(A3) with …
Number of citations: 3 ir.canterbury.ac.nz

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